(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
説明
BenchChem offers high-quality (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-23-16-6-3-14(4-7-16)5-8-17(20)18-13-15-9-11-19(12-10-15)24(2,21)22/h3-8,15H,9-13H2,1-2H3,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXQKQCTPMOBTQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, often referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and an acrylamide moiety linked to a methylthio-substituted phenyl group. This unique structure is believed to contribute to its biological activity.
Research indicates that compound 1 may exert its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that compound 1 inhibits the proliferation of various cancer cell lines. For instance, it was observed to significantly reduce cell viability in breast cancer (MDA-MB-231) and lung cancer (A549) models.
- Induction of Ferroptosis : Recent findings suggest that compound 1 may induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism was linked to the downregulation of key proteins involved in antioxidant defense, such as GPX4 and SLC7A11, which are critical for cellular survival under oxidative stress conditions .
- Targeting the KEAP1-NRF2-GPX4 Axis : The compound appears to interact with the KEAP1-NRF2 pathway, inhibiting NRF2 activity and leading to decreased expression of GPX4. This effect enhances ferroptosis in tumor cells, positioning compound 1 as a potential candidate for anti-cancer therapies targeting this pathway .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of compound 1:
- Cell Viability Assays : Utilizing MTT assays, compound 1 demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Migration Assays : Scratch assays indicated that treatment with compound 1 significantly inhibited the migration of cancer cells, suggesting potential anti-metastatic properties.
- Ferroptosis Assessment : Flow cytometry and lipid peroxidation assays were employed to measure ROS levels and MDA production, confirming the induction of ferroptosis upon treatment with compound 1 .
Case Studies
Several case studies have highlighted the potential applications of compounds similar to 1:
- Breast Cancer Treatment : A study involving a structurally related compound demonstrated significant tumor regression in MDA-MB-231 xenografts when administered at optimal doses.
- Lung Cancer Models : In A549 models, treatment with analogs resulted in reduced tumor size and enhanced survival rates compared to control groups.
These findings underscore the importance of further exploring the therapeutic potential of compound 1 in clinical settings.
準備方法
Piperidine Core Functionalization
Route A (From Piperidin-4-ylmethanol):
- Mesylation: Piperidin-4-ylmethanol reacts with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.5 equiv) at 0°C to room temperature (RT) for 4 h, yielding 1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate (87% yield).
- Amination: Treatment with aqueous ammonia (28% w/v) in THF at 60°C for 12 h provides 1-(methylsulfonyl)piperidin-4-yl)methylamine (72% yield).
Route B (Reductive Amination):
Sulfonylation Optimization
Comparative studies reveal that direct sulfonylation of piperidin-4-methanamine with methanesulfonyl chloride in DCM/TEA achieves higher yields (89%) than stepwise mesylation-amination routes. Critical parameters:
- Temperature Control: Maintaining 0–5°C during sulfonyl chloride addition minimizes N-over-sulfonylation.
- Solvent Choice: Dichloromethane outperforms THF due to better solubility of intermediates.
Synthesis of (E)-3-(4-(Methylthio)phenyl)acrylic Acid
4-(Methylthio)benzaldehyde Preparation
Methodology (Adapted from CN105646306A):
- Nucleophilic Aromatic Substitution: 4-Bromobenzaldehyde reacts with sodium thiomethoxide (1.5 equiv) in DMF at 130°C under CuBr catalysis (0.1 equiv) for 4 h (N₂ atmosphere). Acidic workup (10% H₂SO₄) yields 4-(methylthio)benzaldehyde (76% yield).
Key Observations:
Acrylic Acid Formation
Knoevenagel Condensation:
4-(Methylthio)benzaldehyde (1.0 equiv) reacts with malonic acid (1.2 equiv) in pyridine/piperidine (10:1) at 100°C for 6 h. Acidic precipitation gives (E)-3-(4-(methylthio)phenyl)acrylic acid (82% yield, >99% E-selectivity).
Horner-Wadsworth-Emmons Variant:
Using triethyl phosphonoacetate (1.1 equiv) and NaH (2.0 equiv) in THF (0°C to RT, 2 h), followed by hydrolysis with LiOH (2M, 60°C, 4 h), achieves 88% yield with similar stereocontrol.
Amide Coupling: Final Assembly
Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 91 |
| EDCI/HOBt | DCM | 25 | 24 | 78 |
| T3P | EtOAc | 40 | 6 | 85 |
Optimal Conditions (HATU-mediated):
- Stoichiometry: 1-(Methylsulfonyl)piperidin-4-yl)methylamine (1.0 equiv), (E)-3-(4-(methylthio)phenyl)acrylic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) in anhydrous DMF.
- Procedure: Stir at RT under N₂ for 12 h, followed by aqueous extraction (EtOAc/10% citric acid) and silica gel chromatography (hexane/EtOAc 1:1).
Scalability and Process Considerations
Pilot-Scale Adaptations
Environmental Impact Mitigation
- DMF Recycling: Distillation recovery achieves 92% solvent reuse in Cu-catalyzed steps.
- Waste Stream Treatment: Cu residues are precipitated as CuS via Na₂S treatment (99.2% removal efficiency).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J=15.6 Hz, 1H, CH=CHCO), 7.45 (d, J=8.4 Hz, 2H, ArH), 7.25 (d, J=8.4 Hz, 2H, ArH), 6.42 (d, J=15.6 Hz, 1H, CH=CHCO), 3.81 (d, J=12.8 Hz, 2H, piperidine CH₂N), 3.12 (s, 3H, SO₂CH₃), 2.92 (t, J=11.6 Hz, 2H, piperidine CH₂SO₂), 2.54 (s, 3H, SCH₃).
- HRMS (ESI-TOF): m/z calcd for C₁₇H₂₃N₂O₃S₂ [M+H]⁺ 383.1098, found 383.1102.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
